![molecular formula C10H9N3 B13529918 2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile](/img/structure/B13529918.png)
2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile is a heterocyclic organic compound featuring a benzimidazole core with a nitrile group attached to the acetonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 1-methyl-1H-benzo[d]imidazole. This can be achieved through the condensation of o-phenylenediamine with formic acid, followed by methylation using methyl iodide.
Nitrile Introduction: The nitrile group is introduced via a nucleophilic substitution reaction. The 1-methyl-1H-benzo[d]imidazole is reacted with chloroacetonitrile in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the nitrile group, forming amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a catalyst like palladium on carbon.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Amides or esters, depending on the nucleophile used.
科学的研究の応用
2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity. For example, it can bind to the active site of an enzyme, blocking substrate access and thus inhibiting the enzyme’s function.
Material Science: In organic semiconductors, it can facilitate charge transport due to its conjugated system, enhancing the material’s electrical properties.
類似化合物との比較
Similar Compounds
2-(1H-benzo[d]imidazol-2-yl)acetonitrile: Lacks the methyl group, which can affect its reactivity and biological activity.
2-(1-Methyl-1H-benzo[d]imidazol-2-yl)acetonitrile: Similar structure but with the nitrile group at a different position, leading to different chemical properties and applications.
Uniqueness
2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
特性
分子式 |
C10H9N3 |
|---|---|
分子量 |
171.20 g/mol |
IUPAC名 |
2-(1-methylbenzimidazol-5-yl)acetonitrile |
InChI |
InChI=1S/C10H9N3/c1-13-7-12-9-6-8(4-5-11)2-3-10(9)13/h2-3,6-7H,4H2,1H3 |
InChIキー |
WQDITJQDXQDPLD-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C1C=CC(=C2)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3AR,6aS)-tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carbonitrile 2,2-dioxide](/img/structure/B13529837.png)


![5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B13529850.png)
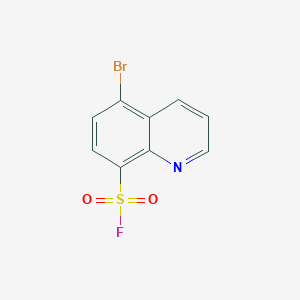
![(3-Azabicyclo[3.2.0]heptane-1,5-diyl)dimethanol](/img/structure/B13529861.png)
![Ethyl 2-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13529865.png)

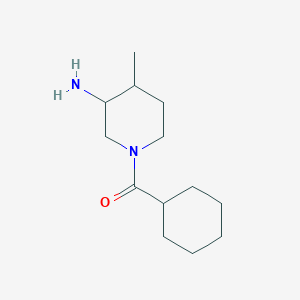
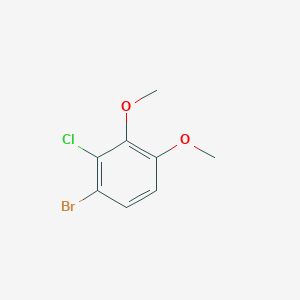
![(1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane](/img/structure/B13529892.png)
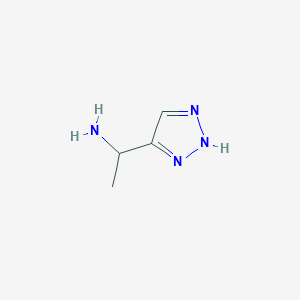
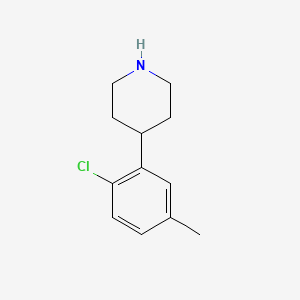
![N-{2-[4-(aminomethyl)-2-methylpyrrolidin-1-yl]-2-oxoethyl}-4-(trifluoromethyl)benzamide hydrochloride](/img/structure/B13529907.png)
